N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Overview
Description
N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: is a complex organic compound that features a combination of iodine, isopropyl, phenyl, tetrazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the phenyl iodide intermediate: This can be achieved by iodination of the corresponding phenyl compound using iodine and an oxidizing agent such as hydrogen peroxide.
Introduction of the isopropyl group: This step involves Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Synthesis of the tetrazole ring: The tetrazole ring can be formed by cyclization of an appropriate nitrile compound with sodium azide.
Formation of the sulfanylacetamide linkage: This involves the reaction of the tetrazole compound with a thiol and subsequent acylation with an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study biological processes involving iodine or sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and sulfanyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[4-iodo-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other compounds that have similar structural features:
N-[4-chloro-2-(propan-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: This compound has a chlorine atom instead of iodine, which could affect its reactivity and biological activity.
N-[4-iodo-2-(methyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: This compound has a methyl group instead of an isopropyl group, which could influence its steric properties and interactions with molecular targets.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN5OS/c1-12(2)15-10-13(19)8-9-16(15)20-17(25)11-26-18-21-22-23-24(18)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFCIYKBJDFNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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